molecular formula C9H14F3N3O3 B7057862 4-[2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl]morpholine-3-carboxamide

4-[2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl]morpholine-3-carboxamide

Cat. No.: B7057862
M. Wt: 269.22 g/mol
InChI Key: ZIGXPYNJMLISCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl]morpholine-3-carboxamide is a synthetic organic compound characterized by its morpholine ring structure, which is substituted with a carboxamide group and a trifluoroethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl]morpholine-3-carboxamide typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent, such as phosphorus oxychloride, under controlled conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the morpholine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

    Addition of the Trifluoroethylamino Group: The final step involves the introduction of the trifluoroethylamino group through nucleophilic substitution. This can be achieved by reacting the intermediate with 2,2,2-trifluoroethylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl]morpholine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoroethylamino group, where nucleophiles such as amines or thiols can replace the trifluoroethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles (amines, thiols), often in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions would result in derivatives with different substituents replacing the trifluoroethyl group.

Scientific Research Applications

Chemistry

In chemistry, 4-[2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl]morpholine-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoroethyl group can enhance the lipophilicity and membrane permeability of drug candidates, making this compound a valuable scaffold for the development of new therapeutics.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers with specific properties imparted by the trifluoroethyl and morpholine groups.

Mechanism of Action

The mechanism of action of 4-[2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl]morpholine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The trifluoroethyl group can enhance binding affinity through hydrophobic interactions, while the morpholine ring can participate in hydrogen bonding and other interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    4-[2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl]morpholine-3-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.

    4-[2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl]piperidine-3-carboxamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    4-[2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl]morpholine-3-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide.

Uniqueness

The uniqueness of 4-[2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl]morpholine-3-carboxamide lies in its combination of a morpholine ring with a trifluoroethylamino group and a carboxamide group. This specific arrangement of functional groups imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]morpholine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3N3O3/c10-9(11,12)5-14-7(16)3-15-1-2-18-4-6(15)8(13)17/h6H,1-5H2,(H2,13,17)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGXPYNJMLISCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1CC(=O)NCC(F)(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.